molecular formula C9H10BrNO3 B2364031 2-Amino-5-bromo-3-ethoxybenzoic acid CAS No. 1507484-63-0

2-Amino-5-bromo-3-ethoxybenzoic acid

Cat. No. B2364031
M. Wt: 260.087
InChI Key: NBFPJJDFDLREKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-bromo-3-ethoxybenzoic acid is a chemical compound with the CAS Number: 1507484-63-0. It has a molecular weight of 260.09 and its IUPAC name is the same as the common name . It is stored at room temperature and has a purity of 95%. The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for 2-Amino-5-bromo-3-ethoxybenzoic acid is 1S/C9H10BrNO3/c1-2-14-7-4-5 (10)3-6 (8 (7)11)9 (12)13/h3-4H,2,11H2,1H3, (H,12,13) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Amino-5-bromo-3-ethoxybenzoic acid is a powder that is stored at room temperature . Its molecular weight is 260.09 . More specific physical and chemical properties are not available in the searched resources.

Scientific Research Applications

Photodynamic Therapy Application

  • Use in Cancer Treatment : A zinc phthalocyanine derivative substituted with benzenesulfonamide groups, including a structure similar to 2-Amino-5-bromo-3-ethoxybenzoic acid, shows promise in photodynamic therapy for cancer treatment. This derivative has high singlet oxygen quantum yield, good fluorescence properties, and is effective in Type II mechanisms for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Pharmaceutical Intermediates

  • Intermediate in Drug Synthesis : The compound has been used as an intermediate in the synthesis of amisulpride, a therapeutic drug. The synthesis involves a series of reactions starting from 4-amino-2-hydroxybenzoic acid, demonstrating the compound's role in pharmaceutical manufacturing (Wang Yu, 2008).

Chemical Synthesis and Catalysis

  • Innovations in Chemical Synthesis : The compound is involved in the synthesis of various heterocyclic compounds through rhodium-catalyzed oxidative coupling. This includes the efficient production of isocoumarin derivatives and 4-ethenylcarbazoles, highlighting its role in advanced chemical synthesis and catalysis (Shimizu, Hirano, Satoh, & Miura, 2009).

Development of Unnatural Amino Acids

  • Creation of Unnatural Amino Acids : Research shows the development of unnatural amino acids that mimic tripeptide β-strand structures. One such compound, integrating elements akin to 2-Amino-5-bromo-3-ethoxybenzoic acid, forms β-sheetlike hydrogen-bonded dimers, useful in peptide research (Nowick et al., 2000).

Molecular Recognition Studies

  • Supramolecular Assemblies : The compound's derivatives have been studied for molecular recognition with N-donor compounds. This research contributes to our understanding of molecular interactions and the development of supramolecular assemblies (Varughese & Pedireddi, 2006).

Safety And Hazards

The safety information for 2-Amino-5-bromo-3-ethoxybenzoic acid indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-5-bromo-3-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-2-14-7-4-5(10)3-6(8(7)11)9(12)13/h3-4H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFPJJDFDLREKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-3-ethoxybenzoic acid

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